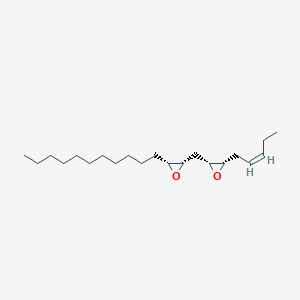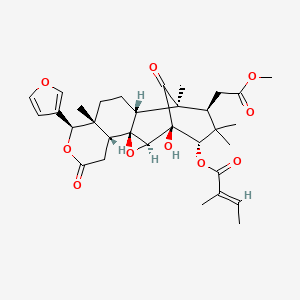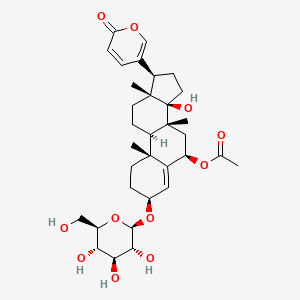
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate is a chemical compound with the molecular formula C19H36O3 . It is also known by other names such as cis-9,10-Epoxyoctadecanoic Acid Methyl Ester and cis-Methyl 8-(3-octyloxiran-2-yl)octanoate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a long aliphatic chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate typically involves the reaction of fatty acids with epoxidizing agents . One common method is the reaction of fatty acids with peracetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired epoxide . Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects . The specific pathways involved depend on the context of its application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Rel-methyl 8-((2S,3R)-3-octyloxiran-2-yl)octanoate can be compared with other similar compounds such as:
cis-9,10-Epoxystearic Acid: Similar in structure but lacks the ester group.
Methyl cis-9,10-epoxyoctadecanoate: Another epoxide with a similar aliphatic chain but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H36O3 |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 8-[(2S,3R)-3-octyloxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
CAMHHLOGFDZBBG-MSOLQXFVSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |
Isomerische SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |
Synonyme |
cis-9,10-epoxystearate methyl ester methyl 9,10-epoxystearate methyl 9,10-epoxystearate, (2R-cis)-isomer methyl 9,10-epoxystearate, (2R-trans)-isomer methyl 9,10-epoxystearate, (2S-cis)-isomer methyl 9,10-epoxystearate, (cis)-isomer methyl 9,10-epoxystearate, (trans)-isomer methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer methyl cis-9,10-epoxystearate trans-9,10-epoxystearate methyl este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)

![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1247466.png)
